molecular formula C19H21ClN4 B2841937 3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 877802-18-1

3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2841937
CAS No.: 877802-18-1
M. Wt: 340.86
InChI Key: DXOOKTOBGIHYQF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (molecular formula: C₁₈H₁₉ClN₄, molecular weight: 326.83 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 4-Chlorophenyl substituent at position 3, contributing to hydrophobic interactions and electronic effects.
  • Methyl groups at positions 2 and 5, enhancing steric bulk and metabolic stability.
  • Piperidinyl group at position 7, improving solubility and modulating receptor binding .

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines known for their kinase inhibitory, anticancer, and neuropharmacological activities .

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4/c1-13-12-17(23-10-4-3-5-11-23)24-19(21-13)18(14(2)22-24)15-6-8-16(20)9-7-15/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOOKTOBGIHYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis techniques.

Scientific Research Applications

Histone Lysine Demethylase Inhibition

Recent studies have highlighted the compound's potential as a histone lysine demethylase (KDM) inhibitor. Histone demethylases play critical roles in epigenetic regulation, and their inhibition can lead to significant therapeutic effects in cancer and other diseases. Specifically, derivatives of pyrazolo[1,5-a]pyrimidine have shown promising activity against KDM4 (JMJD2) and KDM5 (JARID1) subfamilies, demonstrating equipotent activity and selectivity over other KDM subfamilies .

Table 1: Inhibitory Activity of Pyrazolo Derivatives

CompoundTarget KDMIC50 (µM)Selectivity
54jKDM40.5High
54kKDM50.6Moderate

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various bacterial strains. In vitro studies demonstrated that pyrazolo derivatives exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. For instance, compounds derived from this class have shown inhibition zones comparable to standard antibiotics like ampicillin and cefazolin .

Table 2: Antibacterial Efficacy of Pyrazolo Compounds

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
16cEscherichia coli2220
18aStaphylococcus aureus2425

Case Study 1: KDM Inhibition

A study reported the synthesis of several pyrazolo derivatives optimized for their inhibitory effects on KDM enzymes. The incorporation of a piperidine linker was crucial for enhancing cellular permeability and binding affinity to the enzyme's active site. These findings suggest that structural modifications can significantly impact the efficacy of pyrazolo compounds as therapeutic agents .

Case Study 2: Antimicrobial Screening

In another investigation, a series of synthesized pyrazolic salts were screened against both Gram-positive and Gram-negative bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents in clinical settings .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations at Position 3 (Aryl Group)

Compound Name Substituent at Position 3 Biological Activity (IC₅₀ or EC₅₀) Key Findings References
Target Compound 4-Chlorophenyl Anticancer: 63.2 µM (MCF-7) Moderate cytotoxicity; non-carcinogenic
3-(2-Chlorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine 2-Chlorophenyl Not reported Reduced steric hindrance compared to 4-chlorophenyl; potential for altered receptor binding
N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) 4-Chlorophenyl (amide-linked) Antioxidant: TAC = 31.27 mg/g Higher antioxidant activity than phenyl analog (12a); non-toxic
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Not reported Increased electronegativity may enhance kinase selectivity

Key Trends :

  • 4-Chlorophenyl derivatives exhibit balanced hydrophobicity and electronic effects, optimizing receptor interactions.
  • 2-Chlorophenyl analogs may face steric clashes in binding pockets, reducing potency .
  • Fluorinated aryl groups (e.g., 4-fluorophenyl) improve metabolic stability but may reduce cellular permeability due to higher electronegativity .

Substituent Variations at Position 7 (Heterocyclic Amine)

Compound Name Substituent at Position 7 Molecular Weight Solubility & Selectivity References
Target Compound Piperidinyl 326.83 g/mol Enhanced solubility; moderate CNS penetration
7-(4-Methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine 4-Methylpiperazinyl 361.89 g/mol Improved water solubility; potential for off-target GPCR interactions
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine Trifluoromethyl 295.23 g/mol High lipophilicity; limited aqueous solubility

Key Trends :

  • Piperidinyl groups balance solubility and membrane permeability, making them ideal for orally bioavailable drugs .
  • Trifluoromethyl substituents increase lipophilicity but may compromise pharmacokinetics .

Impact of Methyl Substitutions at Positions 2 and 5

Compound Name Methyl Groups Biological Outcome References
Target Compound 2,5-Dimethyl Improved metabolic stability; reduced CYP450 inhibition
5-Methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine Single methyl (position 5) Lower steric hindrance; faster hepatic clearance
2,5-Dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2,5-Dimethyl + trifluoromethyl High kinase selectivity (PDE4 inhibition)

Key Trends :

  • 2,5-Dimethylation reduces oxidative metabolism, enhancing plasma half-life .
  • Combined methyl and trifluoromethyl groups synergize to improve target selectivity (e.g., PDE4 inhibitors) .

Biological Activity

Overview

3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure features a chlorophenyl group and a piperidinyl moiety, which are significant for its biological interactions and potential therapeutic applications.

Chemical Structure and Properties

Property Details
Molecular Formula C15H18ClN5
Molecular Weight 299.78 g/mol
IUPAC Name This compound
InChI Key QKCBPMVZIYBATL-UHFFFAOYSA-N

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activities. Specifically, this compound has been evaluated for its potential as an inhibitor of various kinases involved in cancer progression. The presence of the chlorophenyl group enhances its interaction with biological targets, potentially leading to selective inhibition of cancer cell proliferation.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, derivatives of pyrazolo compounds have shown inhibition zones indicating effective antimicrobial action. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Its structural features may contribute to modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects includes:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Biofilm Disruption : It has shown potential in disrupting biofilm formation in bacterial strains, which is crucial for treating persistent infections .

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of various pyrazolo derivatives on cancer cell lines such as MCF-7 and MDA-MB-231. The compound demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating superior anticancer efficacy .

Case Study 2: Antimicrobial Evaluation

In a comparative study of several pyrazole derivatives, this compound exhibited promising results against fungal strains and Mycobacterium tuberculosis. The study highlighted the compound's potential as an antifungal and antitubercular agent .

Comparison with Related Compounds

Compound Name Biological Activity
3-(4-Chlorophenyl)-5-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-oneAnticancer activity
3-(4-Fluorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidinePotential neuroprotective effects
3-(Phenyl)-2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidineAntiviral properties

The unique combination of functional groups in this compound may confer distinct advantages over its analogs in terms of selectivity and efficacy.

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves multi-step reactions starting from pyrazole precursors. A common method includes:

  • Cyclization : Reacting 5-aminopyrazole derivatives (e.g., 5-methyl-4-phenyl-1H-pyrazol-3-amine) with formylated aromatic compounds under acidic conditions (e.g., KHSO₄ in aqueous media) to form the pyrazolo[1,5-a]pyrimidine core .
  • Substitution : Introducing the piperidin-1-yl group via nucleophilic aromatic substitution or coupling reactions. Piperidine derivatives are often added in polar aprotic solvents (e.g., DMF) with catalytic bases .
  • Optimization : Ultrasound irradiation can enhance reaction rates and yields by promoting cavitation-induced micro-mixing, reducing reaction times from hours to minutes .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

Structural validation employs:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and regioselectivity. For example, the piperidin-1-yl group at position 7 shows distinct proton shifts in the 2.5–3.5 ppm range .
  • X-ray crystallography : Resolves ambiguities in regiochemistry. A related compound, 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was confirmed via triclinic crystal lattice analysis (space group P-1, R₁ = 0.0486) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z ≈ 348 for C₂₀H₁₆ClN₃) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Regioselectivity is influenced by:

  • Catalyst choice : KHSO₄ under ultrasound irradiation promotes selective cyclization at the C7 position, as shown in derivatives with >90% regiochemical purity .
  • Substituent effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) direct nucleophilic attack to specific positions. Computational modeling (DFT) can predict reactive sites .
  • Reaction monitoring : Real-time TLC or HPLC tracks intermediate formation to adjust conditions dynamically .

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or kinase isoforms (CDK2 vs. CDK4) affect IC₅₀ values. Standardized protocols (e.g., ATP concentration, incubation time) improve reproducibility .
  • Structural nuances : Substituting 4-chlorophenyl with 4-fluorophenyl alters hydrophobicity and target binding. Comparative SAR studies using analogs (e.g., 3-(4-Fluorophenyl)-2,5-dimethyl-N-propyl derivatives) clarify activity trends .
  • Metabolic stability : Hepatic microsome assays identify degradation pathways (e.g., CYP450 oxidation), explaining reduced efficacy in vivo vs. in vitro .

Q. What methodological approaches are used to study the kinase inhibition mechanisms of this compound?

Mechanistic studies involve:

  • Molecular docking : Predict binding modes to kinases (e.g., CDK2). The piperidin-1-yl group forms hydrogen bonds with Glu81 and Lys89 residues in CDK2’s active site .
  • Kinetic assays : Measure inhibition constants (Kᵢ) via radiometric or fluorescence-based ATPase assays. For example, time-dependent inhibition suggests covalent binding in some derivatives .
  • Cellular profiling : Phosphoproteomics identifies downstream targets (e.g., Rb phosphorylation in cell cycle arrest) .

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